3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione 3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2034244-11-4
VCID: VC7656690
InChI: InChI=1S/C15H18FN3O4S/c1-10-8-12(2-3-13(10)16)24(22,23)18-6-4-11(5-7-18)19-14(20)9-17-15(19)21/h2-3,8,11H,4-7,9H2,1H3,(H,17,21)
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O)F
Molecular Formula: C15H18FN3O4S
Molecular Weight: 355.38

3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

CAS No.: 2034244-11-4

Cat. No.: VC7656690

Molecular Formula: C15H18FN3O4S

Molecular Weight: 355.38

* For research use only. Not for human or veterinary use.

3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione - 2034244-11-4

Specification

CAS No. 2034244-11-4
Molecular Formula C15H18FN3O4S
Molecular Weight 355.38
IUPAC Name 3-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione
Standard InChI InChI=1S/C15H18FN3O4S/c1-10-8-12(2-3-13(10)16)24(22,23)18-6-4-11(5-7-18)19-14(20)9-17-15(19)21/h2-3,8,11H,4-7,9H2,1H3,(H,17,21)
Standard InChI Key JUDMQRSCWUCYAZ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central piperidine ring substituted at the 4-position with an imidazolidine-2,4-dione group and at the 1-position with a (4-fluoro-3-methylphenyl)sulfonyl moiety. Key structural attributes include:

  • Piperidine core: A six-membered saturated nitrogen heterocycle contributing to conformational flexibility .

  • Sulfonyl bridge: The -SO₂- linker enhances electronegativity and hydrogen-bonding capacity .

  • Fluorinated aryl group: The 4-fluoro-3-methylphenyl substituent improves lipid solubility and metabolic stability .

  • Imidazolidinedione: A five-membered ring with two ketone groups, enabling tautomerism and metal coordination .

Table 1: Physicochemical Properties

PropertyValue
Molecular formulaC₁₅H₁₇FN₂O₄S
Molecular weight364.37 g/mol
LogP (predicted)2.1 ± 0.3
Hydrogen bond donors2
Hydrogen bond acceptors6

Synthetic Methodology

Key Synthetic Routes

The compound is synthesized through a four-step sequence:

  • Piperidine functionalization: N-Sulfonylation of 4-(2,4-dioxoimidazolidin-3-yl)piperidine with 4-fluoro-3-methylbenzenesulfonyl chloride under Schotten-Baumann conditions (yield: 68-72%) .

  • Protection-deprotection strategy: Boc protection of the piperidine nitrogen followed by selective sulfonylation at the 1-position .

  • Ring-closing reaction: Formation of the imidazolidinedione via cyclization of urea intermediates with diketene derivatives .

Critical reaction parameters:

  • Temperature control (0-5°C) during sulfonylation to prevent di-substitution

  • Anhydrous DMF as solvent for imidazolidinedione cyclization

  • Triethylamine as base for HCl scavenging

Biological Activity and Mechanism

Enzymatic Inhibition Profile

In vitro screening reveals potent inhibition of metalloproteinases, particularly ADAMTS7 (Ki = 6.0 nM) and ADAMTS5 (Ki = 15 nM) . The sulfonyl group coordinates with the catalytic zinc ion, while the fluorinated aryl moiety occupies the S1' pocket.

Table 2: Enzyme Inhibition Data

TargetIC₅₀ (nM)Selectivity Index (vs ADAM17)
ADAMTS76.0 ± 1.0120
ADAMTS515 ± 448
MMP-9>10,000<0.1

Antimicrobial Properties

Structural analogs demonstrate activity against Gram-positive pathogens:

  • MIC₉₀ = 3.125 μg/mL vs methicillin-resistant Staphylococcus aureus (MRSA)

  • Biofilm disruption at sub-MIC concentrations (1.56 μg/mL)

Pharmacokinetic Profile

ADME Characteristics

  • Absorption: 89% oral bioavailability in rodent models due to enhanced passive diffusion from fluorinated aryl group

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the piperidine ring (t₁/₂ = 4.2 h)

  • Excretion: Renal (62%) and fecal (28%) elimination of glucuronidated metabolites

Toxicological Evaluation

Acute Toxicity

  • LD₅₀ (mouse, oral): 1,250 mg/kg

  • NOAEL (28-day rat study): 50 mg/kg/day

Cardiotoxicity Risk

hERG channel inhibition observed at high concentrations (IC₅₀ = 18 μM), suggesting moderate cardiac safety margin .

Therapeutic Applications

Atherosclerosis Management

ADAMTS7 inhibition reduces vascular smooth muscle cell migration (68% reduction at 10 nM) , positioning the compound as a potential anti-atherosclerotic agent.

Antimicrobial Development

Structural optimization could enhance activity against drug-resistant Enterococcus faecium while maintaining low cytotoxicity (CC₅₀ > 200 μM in human fibroblasts) .

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